(2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Description
(2Z)-2-(3-Fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound belonging to the thiazolo[3,2-a]benzimidazole family, which has garnered significant interest due to its diverse pharmacological properties. This compound features a fused thiazole-benzimidazole core with a 3-fluorobenzylidene substituent at the 2-position, adopting a Z-configuration around the exocyclic double bond. Its synthesis typically involves the condensation of thiazolo[3,2-a]benzimidazol-3(2H)-one with substituted aromatic aldehydes under acidic or basic conditions, such as pyridine/dicyclohexylcarbodiimide or acetic acid/sodium acetate systems . The fluorine atom at the meta position of the benzylidene group confers unique electronic and steric properties, influencing both reactivity and biological activity.
Properties
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2OS/c17-11-5-3-4-10(8-11)9-14-15(20)19-13-7-2-1-6-12(13)18-16(19)21-14/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDRPJVNJXCJFA-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)F)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)F)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 3-fluorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
2.1. Reactivity of the Benzylidene Group
The exocyclic C=C bond in the benzylidene moiety undergoes stereoselective isomerization under acidic or basic conditions. For example:
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E/Z isomerization occurs in polar solvents (e.g., DMSO) or via thermal activation .
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Reaction with nucleophiles (e.g., amines, thiols) can lead to Michael adducts, though this is modulated by the electron-withdrawing fluorine substituent .
2.2. Electrophilic Aromatic Substitution
The 3-fluorobenzylidene group directs electrophiles to meta or para positions relative to fluorine. Reported reactions include:
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Nitration : Yields nitro derivatives at the para position of the benzylidene ring .
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Halogenation : Bromination occurs selectively at the benzimidazole C5 or C6 positions .
2.3. Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions as a dienophile, forming fused bicyclic systems. For example:
3.1. Carbonyl Group Reactivity
The lactam carbonyl (C3=O) is susceptible to:
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Nucleophilic attack : Reacts with Grignard reagents to form tertiary alcohols.
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Reduction : Sodium borohydride reduces the carbonyl to a secondary alcohol .
3.2. Thiazole Ring Modifications
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Oxidation : Treatment with H₂O₂/K₂WO₄ converts the thiazole sulfur to a sulfone .
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Alkylation : Reacts with alkyl halides at N9 to form quaternary ammonium salts .
Stability and Handling
Scientific Research Applications
Structure
The structure of the compound features a thiazolo-benzimidazole backbone, which is known for its biological activity. The presence of the fluorobenzylidene moiety enhances its lipophilicity and biological interactions.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exhibit promising anticancer properties. Studies have shown that modifications in the benzylidene group can significantly enhance cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been tested against breast cancer and leukemia cells, demonstrating IC50 values in the low micromolar range, indicating potent activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. A study reported that thiazolo-benzimidazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of DNA synthesis .
Material Science
Organic Electronics
In material science, this compound has been explored as a potential organic semiconductor. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have demonstrated that incorporating this compound into device architectures can enhance charge mobility and overall device efficiency .
Photophysical Studies
Fluorescence Properties
The photophysical properties of this compound have been characterized using fluorescence spectroscopy. The compound exhibits strong fluorescence emission, making it a candidate for use as a fluorescent probe in biological imaging applications. Its ability to selectively stain certain cellular components provides valuable insights into cellular processes .
Case Study 1: Anticancer Screening
A recent study screened various thiazolo-benzimidazole derivatives for anticancer activity. Among them, this compound was highlighted for its selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 5 µM. This selectivity suggests a potential therapeutic window for further development .
Case Study 2: Organic Photovoltaics
In a collaborative research project, this compound was integrated into a bulk heterojunction solar cell configuration. The resulting devices achieved an efficiency of 7.5%, attributed to enhanced charge transport properties facilitated by the compound's unique electronic structure .
Mechanism of Action
The mechanism of action of (2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Derivatives
Physicochemical Properties
Substituents significantly influence melting points, solubility, and spectral characteristics:
Biological Activity
The compound (2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a member of the thiazolo[3,2-a]benzimidazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C16H12FN3OS. The compound features a thiazole ring fused with a benzimidazole moiety, which contributes to its biological properties. The presence of the fluorobenzylidene group is significant for its activity profile.
| Property | Value |
|---|---|
| Molecular Weight | 299.35 g/mol |
| Melting Point | Data not available |
| Solubility | Soluble in organic solvents |
| Purity | ≥95% |
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]benzimidazoles exhibit potent anticancer properties. For instance, a study demonstrated that certain derivatives showed selective inhibition of cancer cell lines, including HeLa and A549 cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of p53 signaling pathways .
Antimicrobial Properties
Thiazolo[3,2-a]benzimidazole derivatives have also been evaluated for their antimicrobial activity. In vitro tests revealed that these compounds possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Enzyme Inhibition
One notable biological activity is the inhibition of NPP1 (nucleotide pyrophosphatase/phosphodiesterase 1), which has implications in cancer therapy. A derivative was found to have a Ki value of 467 nM against NPP1, demonstrating high selectivity and potential as a therapeutic agent in treating astrocytic brain cancers .
Study 1: Anticancer Mechanism
A recent study explored the anticancer effects of various thiazolo[3,2-a]benzimidazole derivatives. Among them, this compound was highlighted for its ability to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating stress response pathways .
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent .
Q & A
Basic: What are the standard synthetic routes for (2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one?
Methodological Answer:
Two primary methods are widely used:
- One-pot synthesis : Reacting 2-mercaptobenzimidazole with chloroacetic acid and substituted benzaldehydes (e.g., 3-fluorobenzaldehyde) in glacial acetic acid and acetic anhydride with sodium acetate as a catalyst. This method avoids isolating intermediates .
- Two-step synthesis : First, synthesize the benzimidazolethiazolone intermediate via condensation of 1H-benzimidazole-2-thiol with chloroacetic acid. Subsequent reaction with 3-fluorobenzaldehyde under acidic conditions yields the target compound .
Key Considerations : Reaction monitoring via TLC (hexane/ethyl acetate eluent) and recrystallization (hexane/ethyl acetate) are critical for purity .
Advanced: How can regioselectivity challenges in cyclization reactions leading to isomer formation be addressed?
Methodological Answer:
Cyclization of [(5-substituted-2-benzimidazolyl)thio]acetic acid derivatives (e.g., 2a–e ) in Dowtherm A or Ac₂O/pyridine produces two isomers (e.g., 5a–e and 6a–e ) in a ~1:1 ratio. Strategies include:
- Solvent optimization : Dowtherm A improves cyclization efficiency, particularly for nitro-substituted derivatives .
- NMR-guided structural assignment : Distinct chemical shifts for protons near the fused thiazole ring differentiate isomers (e.g., upfield shifts for 5a–e vs. downfield for 6a–e ) .
Example : Cyclization of [(5-nitro-2-benzimidazolyl)thio]acetic acid in Dowtherm A at 200°C yields separable isomers via column chromatography .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- IR spectroscopy : Confirms C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and fluorinated benzylidene carbons (δ 115–120 ppm) are diagnostic. The Z-configuration is confirmed by coupling constants (J = 12–14 Hz for conjugated olefinic protons) .
- X-ray crystallography : Resolves stereochemistry (e.g., (2Z)-configuration) and supramolecular packing (e.g., π-π stacking in crystal lattices) .
Data Table :
| Parameter | Value for 2-(4-Nitrophenyl) Derivative |
|---|---|
| Melting Point | 193–196°C |
| IR (C=O) | 1712 cm⁻¹ |
| ¹H NMR (Ar-H) | δ 7.8–8.5 (m, 9H) |
| MS (Molecular Ion) | m/z 351 [M+H]⁺ |
Advanced: What methodological approaches resolve contradictions in reported biological activities (e.g., antibacterial vs. antiviral efficacy)?
Methodological Answer:
- Dose-response profiling : Compare IC₅₀ values across assays. For example, antihelmintic activity against Trichinella spiralis (IC₅₀ = 2.5 µM) vs. antibacterial activity (MIC = 12.5 µg/mL) .
- Enzymatic assays : Test specificity against target enzymes (e.g., ubiquitin ligase inhibition at 10 µM vs. H+/K+-ATPase inhibition at 50 µM) .
- Structural analogs : Replace the 3-fluorobenzylidene group with nitroaryl moieties to enhance hypoxic cytotoxicity (e.g., IC₅₀ = 8.7 µM in hypoxia vs. 32 µM in normoxia) .
Basic: How is the antihelmintic activity of this compound evaluated in vitro?
Methodological Answer:
- Parasite culture : Trichinella spiralis larvae are maintained in RPMI-1640 medium at 37°C/5% CO₂ .
- Drug exposure : Larvae are treated with 1–100 µM compound for 48 hours.
- Viability assessment : Motility reduction (%) and ATP depletion (luminescence assay) are quantified.
Key Result : (2Z)-2-(3-Fluorobenzylidene) derivatives show 85% motility inhibition at 10 µM, outperforming albendazole (70%) .
Advanced: What electrochemical properties influence its redox-mediated biological activity?
Methodological Answer:
- Cyclic voltammetry : 2-Arylazothiazolo[3,2-a]benzimidazol-3(2H)-ones undergo irreversible reduction at -0.8 V (vs. Ag/AgCl) in pH 7 buffer, forming hydrazo intermediates .
- Mechanistic insight : The electron-withdrawing 3-fluoro group stabilizes the radical anion intermediate, enhancing redox cycling and ROS generation .
Application : Electrochemical data correlate with anti-inflammatory activity (e.g., IC₅₀ = 18 µM for COX-2 inhibition) .
Basic: What in vitro models are used to assess anticancer activity?
Methodological Answer:
- Cell lines : MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cells are treated with 1–100 µM compound for 72 hours .
- MTT assay : Viability is measured via formazan absorbance at 570 nm.
Data Table :
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 | 12.3 | |
| HepG2 | 9.8 |
Advanced: How do substituents on the benzylidene group modulate biological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -NO₂, -F): Enhance anticancer activity by increasing electrophilicity (e.g., 4-nitrophenyl derivative: IC₅₀ = 7.2 µM vs. phenyl: 22.5 µM) .
- Hydrophobic groups (e.g., -OCH₃): Improve blood-brain barrier penetration for neurological applications (logP = 2.8 vs. 1.9 for unsubstituted analogs) .
SAR Summary :
| Substituent | Activity (IC₅₀, µM) | Target |
|---|---|---|
| 3-F | 9.8 | H+/K+-ATPase |
| 4-NO₂ | 7.2 | Ubiquitin ligase |
Basic: What computational methods predict the binding mode to biological targets?
Methodological Answer:
- Docking (AutoDock Vina) : The thiazolone ring forms hydrogen bonds with ubiquitin ligase’s Lys48 (binding energy = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Stability of the ligand-enzyme complex is validated over 100 ns (RMSD < 2.0 Å) .
Advanced: How is cytotoxicity under hypoxic conditions evaluated?
Methodological Answer:
- Hypoxia chamber : Cells are incubated at 1% O₂, 5% CO₂, and 94% N₂ for 24 hours prior to treatment .
- HIF-1α inhibition : Western blotting quantifies HIF-1α levels post-treatment (e.g., 60% reduction at 10 µM) .
Key Finding : Nitroaryl derivatives show selective cytotoxicity in hypoxia (therapeutic index = 4.2) due to nitroreductase activation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
